molecular formula C8H10Br2N2O2 B2742885 4,5-dibromo-N-(3-hydroxypropyl)-1H-pyrrole-2-carboxamide CAS No. 186956-98-9

4,5-dibromo-N-(3-hydroxypropyl)-1H-pyrrole-2-carboxamide

Cat. No. B2742885
CAS RN: 186956-98-9
M. Wt: 325.988
InChI Key: UAVIBMSTKCBELE-UHFFFAOYSA-N
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Description

4,5-Dibromo-N-(3-hydroxypropyl)-1H-pyrrole-2-carboxamide, also known as DBHP, is a synthetic compound that has been used in various scientific research applications. DBHP is an organobromine compound, which means it contains a carbon-bromine bond. DBHP is a derivative of the pyrrole ring and has a broad range of applications in various fields of research. DBHP is used in the synthesis of pharmaceuticals, in the synthesis of organic materials, and in the study of biochemical and physiological effects.

Scientific Research Applications

Natural Product Isolation and Identification

  • Context: Dibromopyrrole alkaloids, closely related to 4,5-dibromo-N-(3-hydroxypropyl)-1H-pyrrole-2-carboxamide, have been isolated from marine sponges. These compounds, including variants of dibromopyrrole, have been identified and characterized, highlighting their significance in natural product chemistry and marine biology.
  • Source: (Ebada et al., 2009).

Anticancer Activity

  • Context: Derivatives of dibromopyrrole, structurally similar to 4,5-dibromo-N-(3-hydroxypropyl)-1H-pyrrole-2-carboxamide, have shown potential anticancer activity. Focused compound libraries have been developed to explore their efficacy against various cancer cell lines, indicating their potential in cancer research.
  • Source: (Dyson et al., 2014).

Chemical Synthesis and Modification

  • Context: Research into the synthesis of pyrrole derivatives, which includes compounds like 4,5-dibromo-N-(3-hydroxypropyl)-1H-pyrrole-2-carboxamide, is ongoing. Studies describe effective routes to functionalized pyrrole derivatives, demonstrating the versatility and applicability of these compounds in synthetic chemistry.
  • Source: (Alizadeh et al., 2008).

Antibacterial and Antifungal Activities

  • Context: Pyrrole-2-carboxamide derivatives exhibit significant antibacterial and antifungal activities, suggesting the relevance of 4,5-dibromo-N-(3-hydroxypropyl)-1H-pyrrole-2-carboxamide in developing new antibacterial agents. This highlights their potential in addressing microbial resistance.
  • Source: (Mane et al., 2017).

Potential as Antidiabetic Agents

  • Context: Studies involving pyrrole-3-carboxamide derivatives, closely related to 4,5-dibromo-N-(3-hydroxypropyl)-1H-pyrrole-2-carboxamide, have shown promise as candidate antidiabetic agents. Their synthesis and evaluation, particularly in the context of zinc(II) complexes, have been explored, indicating their potential in diabetes treatment.
  • Source: (Saito et al., 2017).

properties

IUPAC Name

4,5-dibromo-N-(3-hydroxypropyl)-1H-pyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Br2N2O2/c9-5-4-6(12-7(5)10)8(14)11-2-1-3-13/h4,12-13H,1-3H2,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVIBMSTKCBELE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=C1Br)Br)C(=O)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-dibromo-N-(3-hydroxypropyl)-1H-pyrrole-2-carboxamide

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